3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide
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Overview
Description
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide is an organic compound with the molecular formula C8H13N3O. It features a pyrrole ring substituted with an amino group and a propanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with an appropriate amine under controlled conditions . The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrrole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-amino-3-(1-methylpyrrol-2-yl)propanamide |
InChI |
InChI=1S/C8H13N3O/c1-11-4-2-3-7(11)6(9)5-8(10)12/h2-4,6H,5,9H2,1H3,(H2,10,12) |
InChI Key |
WKXORZCWQMIDLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(CC(=O)N)N |
Origin of Product |
United States |
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